molecular formula C18H27NO5S B2440864 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797836-50-0

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2440864
CAS No.: 1797836-50-0
M. Wt: 369.48
InChI Key: CCJBPGJKNRKXAG-UHFFFAOYSA-N
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, an isobutylsulfonyl group, and a methoxyphenoxy moiety

Preparation Methods

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions using reagents such as isobutylsulfonyl chloride.

    Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through etherification reactions, often using 2-methoxyphenol and appropriate coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:

    1-(4-(Isopropylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: This compound has an isopropylsulfonyl group instead of an isobutylsulfonyl group, leading to differences in its chemical reactivity and biological activity.

    1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14(2)13-25(21,22)15-8-10-19(11-9-15)18(20)12-24-17-7-5-4-6-16(17)23-3/h4-7,14-15H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJBPGJKNRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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